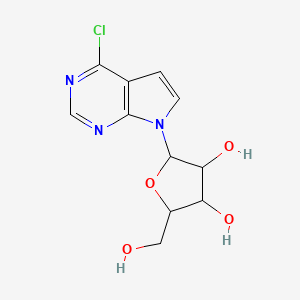
6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE is a synthetic nucleoside analogue It is structurally characterized by a pyrrolo[2,3-d]pyrimidine moiety attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as chlorinated pyrimidines and amines.
Attachment of the oxolane ring: The oxolane ring is introduced via a glycosylation reaction, where the pyrrolo[2,3-d]pyrimidine core is reacted with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The pyrrolo[2,3-d]pyrimidine moiety can be reduced under specific conditions to yield dihydropyrrolo derivatives.
Substitution: The chlorine atom in the pyrrolo[2,3-d]pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrrolo derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into nucleic acids, thereby disrupting normal cellular processes and providing insights into DNA and RNA function.
Medicine
In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The uniqueness of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE lies in its chlorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to target enzymes and increase its stability in biological systems.
Properties
Molecular Formula |
C11H12ClN3O4 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2 |
InChI Key |
BFDDOTZWMOKUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


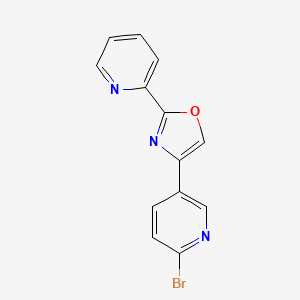

![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
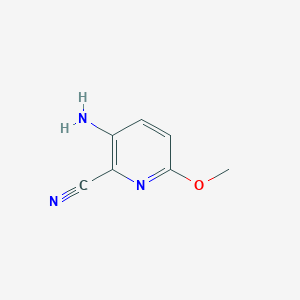
![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)
![6-Iodo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8807052.png)
![N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)
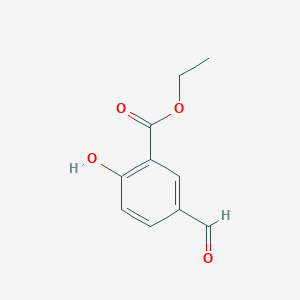
![7-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8807066.png)
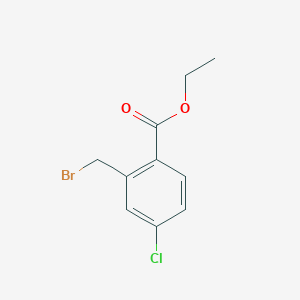
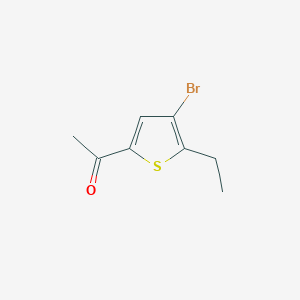
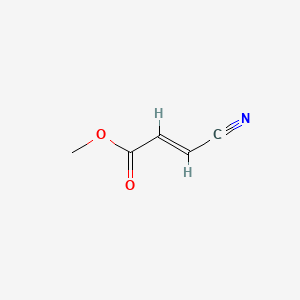
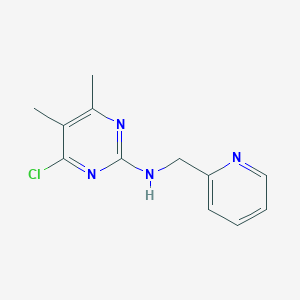
![7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8807120.png)
